Raloxifene-d10 Hydrochloride is a deuterated form of Raloxifene Hydrochloride, which is classified as a selective estrogen receptor modulator (SERM). This compound exhibits both estrogenic and anti-estrogenic properties, making it useful in various therapeutic applications, particularly in the management of osteoporosis and the reduction of breast cancer risk in postmenopausal women. Raloxifene-d10 Hydrochloride incorporates deuterium atoms into its molecular structure, enhancing its stability and allowing for more precise studies in pharmacokinetics and metabolic pathways.
Raloxifene-d10 Hydrochloride is synthesized from Raloxifene Hydrochloride through methods that incorporate deuterium. This compound is commercially available from various chemical suppliers and is used primarily in research settings.
The synthesis of Raloxifene-d10 Hydrochloride typically involves the incorporation of deuterium atoms into the Raloxifene molecule. This can be achieved through:
Raloxifene-d10 Hydrochloride retains the core structure of Raloxifene with deuterium substitutions. The general molecular formula for Raloxifene is , while the deuterated version would replace certain hydrogen atoms with deuterium (D).
Raloxifene-d10 Hydrochloride can undergo various chemical reactions similar to its non-deuterated counterpart. These include:
The incorporation of deuterium can affect reaction rates and mechanisms due to the kinetic isotope effect, which may be studied to understand better how Raloxifene functions in biological systems.
Raloxifene-d10 Hydrochloride acts primarily by binding to estrogen receptors, specifically Estrogen Receptor alpha and Estrogen Receptor beta. The mechanism involves:
Raloxifene-d10 Hydrochloride is primarily used in scientific research to study:
The synthesis of deuterated SERMs emerged in the early 2000s alongside advances in stable isotope applications. Raloxifene-d10 was first cataloged by research suppliers (e.g., MedChemExpress, HY-13738S3) as a pharmacokinetic tool, coinciding with the expiration of key raloxifene patents (e.g., US5,393,763 covering the base compound) [3] [6]. Patent analysis reveals two strategic domains:
The patent landscape reflects a focus on research utilities rather than therapeutic innovation. No dedicated clinical patents exist for Raloxifene-d10 Hydrochloride, as its use remains confined to preclinical quantification and mechanistic studies. However, the broader class of deuterated SERMs has inspired therapeutic candidates like dezocine-d₆ (analgesic with reduced CYP2D6 metabolism), demonstrating the translational potential of this approach [2] [8].
Patent/Publication | Focus Area | Relevance to Raloxifene-d10 |
---|---|---|
US20110159084A1 | Raloxifene formulations | Covers salt forms and deuteration processes |
US20100003319A1 | Particle size optimization | Applies to deuterated analog formulations |
US5,393,763 (Expired) | Base compound (raloxifene) | Enabled generic synthesis pathways |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: